Flucloxacillin-13C4 Sodium is classified under several categories including antibiotics, penicillins, and stable isotope-labeled compounds. It is primarily sourced from chemical suppliers specializing in pharmaceutical standards, such as Toronto Research Chemicals and LGC Standards . The unlabelled version of flucloxacillin has the CAS number 1847-24-1, while the labeled variant is utilized for specific applications in research and clinical settings .
The synthesis of Flucloxacillin-13C4 Sodium involves the incorporation of stable isotopes into the flucloxacillin structure. The process typically includes:
The synthesis process must be carefully controlled to ensure that isotopic labeling does not alter the pharmacological properties of the compound significantly.
The molecular structure of Flucloxacillin-13C4 Sodium can be represented using various chemical notation systems:
The structure features a bicyclic core typical of penicillins along with modifications that confer its antibiotic properties.
Flucloxacillin-13C4 Sodium participates in various chemical reactions typical of beta-lactam antibiotics:
These reactions are crucial for understanding its behavior in biological systems and its efficacy as an antibiotic.
Flucloxacillin exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins located inside the bacterial cell wall, leading to:
This mechanism is particularly effective against Gram-positive bacteria, including Staphylococcus aureus .
Flucloxacillin-13C4 Sodium exhibits several notable physical and chemical properties:
These properties are critical for its application in laboratory settings and ensure reliable results during quantitative analyses.
Flucloxacillin-13C4 Sodium serves multiple scientific purposes:
These applications underscore its significance in both clinical research and pharmaceutical development contexts.
Stable isotopically labeled compounds like ¹³C- and ¹⁵N-labeled antibiotics serve as indispensable tools in modern pharmaceutical research. These compounds function as internal standards in mass spectrometry-based analyses, correcting for analyte loss during sample preparation and instrument variability. Flucloxacillin-¹³C₄ sodium (C₁₅¹³C₄H₁₆ClFN₃NaO₅S; MW 479.82) exemplifies this application, where its identical chemical properties to unlabeled flucloxacillin (C₁₉H₁₇ClFN₃O₅S; MW 453.87) ensure co-elution during chromatography, while the 4 Da mass difference enables unambiguous detection in complex biological matrices [7]. This precision is critical for drug metabolism studies, where researchers quantify parent drugs and metabolites at trace concentrations in blood, tissues, or excretion products. Beyond analytical applications, stable isotopes facilitate absolute bioavailability determinations through intravenous-to-oral crossover studies using isotopically labeled intravenous formulations [7].
The strategic incorporation of ¹³C and ¹⁵N atoms into antimicrobial agents addresses two pivotal challenges in antibiotic development: drug disposition characterization and drug-drug interaction (DDI) profiling. For β-lactam antibiotics like flucloxacillin—which exhibits >95% plasma protein binding—isotopic labeling enables precise tracking of unbound drug fractions, a determinant of antimicrobial efficacy [1] [6]. Flucloxacillin-¹³C₄ sodium, enriched to ≥99% ¹³C and ≥98% ¹⁵N, provides the molecular fidelity required for advanced pharmacokinetic/pharmacodynamic (PK/PD) modeling [4] [7]. Its utility extends to:
Table 1: Analytical Advantages of Flucloxacillin-¹³C₄ Sodium in Antimicrobial Research
Application | Technical Challenge | Isotopic Labeling Solution |
---|---|---|
Therapeutic Drug Monitoring (TDM) | Matrix effects in LC-MS/MS suppressing flucloxacillin ionization | ¹³C₄-labeled analog as internal standard corrects for recovery losses and ion suppression [3] |
Protein Binding Quantification | Non-specific binding to ultrafiltration devices | Co-analysis of spiked labeled/unlabeled pairs computes true unbound fraction via isotope ratio [6] |
Multi-drug Analysis | Co-eluting antibiotics with similar fragmentation patterns | Mass shift in MRM transitions (e.g., m/z 454 → 160 vs. 458 → 164) enables multiplexed quantification [3] |
Flucloxacillin-¹³C₄ sodium has become a cornerstone in high-fidelity antimicrobial assays, particularly for simultaneous multi-antibiotic quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods leveraging this compound achieve exceptional analytical performance: linearity across 0.5–250 mg/L (R² > 0.99), inter-day imprecision < 11%, and accuracy of 95–114% [3]. This precision is vital for studies of flucloxacillin’s binding kinetics, where research using ¹³C₄-labeled standards revealed two previously unrecognized phenomena:
Table 2: Key Pharmacokinetic Interactions Uncovered Using Flucloxacillin-¹³C₄ Sodium
Interacting Drug | Concentration (µg/mL) | Increase in Unbound Flucloxacillin | Binding Site Competition |
---|---|---|---|
Paclitaxel | 0.2 | 96% (p < 0.001) | Sudlow's Site I on albumin |
Paclitaxel | 2.0 | 121% (p < 0.001) | Sudlow's Site I on albumin |
Imatinib | 0.2 | 89% (p < 0.05) | AGP and albumin sites |
Imatinib | 2.0 | 100% (p < 0.01) | AGP and albumin sites |
5-Fluorouracil | Therapeutic | 15% (NS) | Minimal competition |
These findings underscore flucloxacillin-¹³C₄ sodium’s role in optimizing ultrafiltration protocols. Research comparing ultrafiltration (UF) and microdialysis (MD) demonstrated that UF at 22°C and 11,290 × g yields unbound concentrations within 5% of MD values—except for cloxacillin, where 37°C UF is preferable [6]. This temperature-dependent binding behavior, identified using isotopic standards, informs clinical sampling procedures to avoid overestimating free drug concentrations. Furthermore, the compound’s stability (≥1 year at -20°C) ensures reproducible performance in longitudinal studies of antibiotic distribution in critically ill patients with hypoalbuminemia, a population at risk of subtherapeutic flucloxacillin exposure [4] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: